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molecular formula C17H24O2 B8555480 2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-1-methoxy-3,5,5,8,8-pentamethyl- CAS No. 89780-06-3

2-Naphthalenecarboxaldehyde, 5,6,7,8-tetrahydro-1-methoxy-3,5,5,8,8-pentamethyl-

Cat. No. B8555480
M. Wt: 260.4 g/mol
InChI Key: WPUPOYSDTDHCGJ-UHFFFAOYSA-N
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Patent
US04605778

Procedure details

Formylation. 1-Methoxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene (50 g, 0.2155 mol) was added to a stirred mixture of hexamethylenetetramine (31.4 g, 0.224 mol) and trifluoroacetic acid (250 mL) at 35°-40° C., under a nitrogen atmosphere. The stirred reaction mixture was heated to 85°-90° C. and maintained at this temperature for 1.5 h. Trifluoroacetic acid was removed by distillation and the residue was poured onto an ice-water mixture (800 mL). The mixture was then stirred for 0.5 h, neutralized with a 10% sodium carbonate solution, and the product extracted with benzene (2×150 mL). The combined extracts were washed with brine (50 mL) and dried (Na2SO4). The solvent was then removed by distillation and the residue crystallized from hexane to provide 2-formyl-1-methoxy-3,5,5,8,8-pentamethyl-5,6,7,8-tetrahydronaphthalene (14 g), mp 78° C. GLC purity 100%. 1H-NMR (CDCl3) δ10.39 (1H, s), 6.93 (1H, s), 3.86 (3H, s), 2.49 (3H, s), 1.63 (4H, s), 1.39 (6H, s), 1.37 (6H, s), 13C-NMR (CDCl3) δ192.1 (1C, d), 165.4 (1C, s), 153.5 (1C, s), 138.3 (1C, s), 135.8 (1C, s), 125.8 (2C, s, d), 66.1 (1C, q) 38.1 (1C, t), 35.3 (1C, s), 34.8 (1C, t), 34.3 (1C, s), 31.7 (2C, q), 29.8 (2C, q), 20.8 (1C, q). IR (melt) 1245, 1682 cm-1, MS (m/e) 260 (M+, 20.8), 246 (18.7), 245 (100.0), 141 (12.3), 128 (13.2), 115 (13.0).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
31.4 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:12]2[C:11]([CH3:14])([CH3:13])[CH2:10][CH2:9][C:8]([CH3:16])([CH3:15])[C:7]=2[CH:6]=[C:5]([CH3:17])[CH:4]=1.C1N2CN3CN(C2)CN1C3.FC(F)(F)[C:30](O)=[O:31]>>[CH:30]([C:4]1[C:5]([CH3:17])=[CH:6][C:7]2[C:8]([CH3:16])([CH3:15])[CH2:9][CH2:10][C:11]([CH3:13])([CH3:14])[C:12]=2[C:3]=1[O:2][CH3:1])=[O:31]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
COC1=CC(=CC=2C(CCC(C12)(C)C)(C)C)C
Name
Quantity
31.4 g
Type
reactant
Smiles
C1N2CN3CN1CN(C2)C3
Name
Quantity
250 mL
Type
reactant
Smiles
FC(C(=O)O)(F)F

Conditions

Stirring
Type
CUSTOM
Details
The mixture was then stirred for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was heated to 85°-90° C.
TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
Trifluoroacetic acid was removed by distillation
ADDITION
Type
ADDITION
Details
the residue was poured onto an ice-water mixture (800 mL)
EXTRACTION
Type
EXTRACTION
Details
the product extracted with benzene (2×150 mL)
WASH
Type
WASH
Details
The combined extracts were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
The solvent was then removed by distillation
CUSTOM
Type
CUSTOM
Details
the residue crystallized from hexane

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(=O)C1=C(C=2C(CCC(C2C=C1C)(C)C)(C)C)OC
Measurements
Type Value Analysis
AMOUNT: MASS 14 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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